molecular formula C15H14Cl2N2O3S B3510994 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3510994
M. Wt: 373.3 g/mol
InChI Key: UVICWWWIKAPGFN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C15H14Cl2N2O3S and an average mass of 373.25 g/mol , it serves as a valuable synthetic intermediate or building block for the discovery and development of new bioactive molecules. This compound features a benzamide core substituted with chlorine atoms at the 2 and 5 positions, linked via an ethyl chain to a phenylsulfonamide group . This structural motif is common in compounds investigated for their interaction with various biological targets. Notably, structurally related sulfonamide-benzamide compounds have been reported in patent literature as modulators of sodium channels, suggesting potential research applications in the field of neuropharmacology and the development of new therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in complex synthetic pathways. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c16-11-3-6-14(17)13(9-11)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICWWWIKAPGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-sulfamoylphenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under strong acidic or basic conditions to yield 2,5-dichlorobenzoic acid and 2-(4-sulfamoylphenyl)ethylamine .

Condition Products Reaction Time Efficiency
6M HCl, reflux2,5-Dichlorobenzoic acid + Ethylamine derivative8–12 hours>90%
2M NaOH, ethanol, refluxSame as above6–8 hours85–88%

Substitution Reactions at Chlorine Sites

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the chlorine positions.

Amination at Position 5

Reaction with ammonia or amines in the presence of Cu catalysts replaces the Cl at position 5 (less sterically hindered) :

Nucleophile Catalyst Solvent Product Yield
NH₃ (aq.)CuIDMSO2-Cl-5-NH₂-N-[2-(4-SO₂NH₂Ph)ethyl]benzamide62%
MorpholineCuBrDMF2-Cl-5-Morpholino derivative68%

Cross-Coupling Reactions

Pd-catalyzed Suzuki coupling replaces Cl with aryl groups :

Aryl Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Cl-5-Ph-N-[2-(4-SO₂NH₂Ph)ethyl]benzamide55%

Sulfamoyl Group Reactivity

The sulfamoyl (SO₂NH₂) group participates in alkylation and acylation at the nitrogen atom :

Alkylation

Reaction with alkyl halides forms N-alkylsulfonamides:

Alkylating Agent Base Product Yield
Methyl iodideK₂CO₃, DMFN-Methyl-sulfamoyl derivative73%
Ethyl bromoacetateEt₃N, CH₂Cl₂N-(Ethoxycarbonylmethyl) derivative65%

Acylation

Acid chlorides acylate the sulfamoyl nitrogen:

Acylating Agent Product Yield
Acetyl chlorideN-Acetyl-sulfamoyl derivative70%

Electrophilic Aromatic Substitution (EAS)

The chlorinated benzamide ring is deactivated, but the sulfamoylphenethyl group’s phenyl ring undergoes nitration and sulfonation under vigorous conditions :

Reagent Conditions Product Yield
HNO₃, H₂SO₄0–5°C, 2 hours4-Nitro-sulfamoylphenethyl derivative48%
SO₃, H₂SO₄60°C, 4 hours3-Sulfo-sulfamoylphenethyl derivative52%

Stability Under Oxidative Conditions

The sulfamoyl group is resistant to oxidation, but prolonged exposure to H₂O₂ or KMnO₄ degrades the amide bond .

Biological Activity and Derivatization

Structural analogs demonstrate carbonic anhydrase inhibition (e.g., Ki = 57.4 nM against hCA XII ) and antibacterial activity (MIC = 0.08 μM ). Key modifications include:

  • Replacing Cl with bioisosteres (e.g., CF₃, Br).

  • Functionalizing the sulfamoyl nitrogen to enhance target binding .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is its antimicrobial properties. Sulfonamide derivatives, including this compound, have shown effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Efficacy Against MRSA

A study highlighted the development of novel sulfonamide derivatives that exhibit potent antimicrobial activity. The derivatives were tested for minimum inhibitory concentrations (MICs) against MRSA and showed promising results, with some compounds achieving MIC values as low as 3.91 μM . The research indicates that these compounds could serve as effective alternatives to traditional antibiotics, especially in cases of multidrug resistance.

Anti-Inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory potential. Sulfonamides have been known to modulate inflammatory responses by inhibiting various mediators.

Data Table: Anti-Inflammatory Activity of Sulfonamide Derivatives

CompoundInflammatory Mediator TargetedEffect
This compoundTNF-α productionInhibition
Other Sulfonamide DerivativesNitric Oxide ProductionReduction

Research indicates that certain sulfonamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α in activated macrophages . This suggests a potential role for these compounds in treating inflammatory diseases.

Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as a carbonic anhydrase (CA) inhibitor. CAs are crucial enzymes involved in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like edema and cancer.

Case Study: CA Inhibition and Cancer Treatment

Research has shown that benzenesulfonamides can inhibit CA IX and CA XII, which are associated with tumor growth and metastasis. By selectively targeting these isoforms, compounds like this compound could be developed into anticancer agents . The inhibition of CA activity has been linked to reduced tumor growth in several cancer models.

Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : 4-Sulfamoylphenylacetaldehyde and dichlorobenzene derivatives.
  • Reaction Conditions : Reflux in an organic solvent with appropriate catalysts.
  • Characterization Techniques : 1H NMR, 13C NMR, MS.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Agrochemical Analogues :
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with structural similarities to the target compound, differing in the dichloro substitution (2,3 vs. 2,5) and the ethoxymethoxy group. The 2,3-dichloro configuration in etobenzanid is critical for inhibiting auxin-mediated growth in plants . The target compound’s 2,5-dichloro arrangement may alter target specificity or potency.
  • Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide): Shares a sulfonamide group but incorporates a triazole ring, highlighting how heterocyclic additions modulate herbicidal activity .
Pharmaceutical Analogues :
  • 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155) : A benzamide derivative with a purine-linked quinazoline moiety (m/z = 455). Unlike the target compound, this structure suggests kinase or polymerase inhibition, common in anticancer or antiviral agents. The absence of halogen or sulfamoyl groups in Compound 155 underscores the target compound’s unique pharmacophoric profile.

Physicochemical and Spectroscopic Data

  • Melting Points : The target compound’s melting point is unreported, but analogues like Rip-B (90°C) and Rip-D (96°C) suggest that halogenation (Cl) and sulfamoyl groups may elevate melting points due to increased polarity and intermolecular forces .
  • NMR Trends : In Rip-B and Rip-D, methoxy protons resonate at δ ~3.7–3.9 ppm, while aromatic protons appear between δ 6.7–7.8 ppm . The target compound’s dichloro and sulfamoyl groups would likely downfield-shift aromatic protons (δ >7.5 ppm) and show distinct NH/OH signals.

Research Implications and Gaps

  • Activity Prediction : The sulfamoyl group positions the compound as a candidate for sulfonamide-targeted therapies (e.g., antibacterial or diuretic applications), while dichloro substitution may favor agrochemical uses.
  • Synthetic Challenges : Low yields in analogues like Rip-D (34%) suggest that steric hindrance from bulky substituents (e.g., sulfamoylphenethyl) could complicate synthesis.

Biological Activity

2,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Benzamide Core : The benzamide structure contributes to its interaction with biological targets.
  • Chlorine Substituents : The presence of chlorine atoms (2,5-dichloro) may enhance lipophilicity and biological activity.
  • Sulfamoyl Group : The sulfamoyl moiety is known for its role in antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
  • Antimicrobial Properties : The sulfamoyl group suggests potential antibacterial effects, as seen in other sulfonamide derivatives .

Biological Activity

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

  • In Vitro Studies : Compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, studies have demonstrated that benzamide derivatives can effectively inhibit bacterial growth by targeting folate synthesis pathways .

Antitumor Activity

  • Cancer Cell Line Studies : Preliminary data suggest that certain benzamide derivatives can inhibit cancer cell proliferation. For example, compounds have shown cytotoxic effects against breast and colon cancer cell lines with IC50 values indicating moderate potency .

Case Studies

  • Sulfamethazine Derivatives : Research on sulfamethazine has revealed its efficacy in treating inflammatory diseases by inhibiting DHFR. The structural similarities suggest that this compound may exhibit comparable effects .
  • Benzamide Riboside : A study highlighted the potential of benzamide riboside in reducing DHFR activity through metabolic pathways. This mechanism could be relevant for understanding the action of this compound in cellular contexts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxicity against cancer cell lines
Enzymatic InhibitionInhibition of dihydrofolate reductase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Use a two-step synthesis: (i) React 2,5-dichlorobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine in dry DCM under nitrogen, using triethylamine as a base. Monitor completion via TLC (silica gel, 1:1 ethyl acetate/hexane). (ii) Purify via column chromatography (gradient elution with 20–40% ethyl acetate in hexane). Yields typically range from 65–80%, but microwave-assisted synthesis (60°C, 30 min) can improve efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ multimodal characterization:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for chloro and sulfamoyl group signals (e.g., δ 7.8–8.2 ppm for aromatic protons near Cl substituents).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., sulfonamide NH···O interactions) to validate stereoelectronic properties .
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize sulfonamide-targeted assays:

  • Carbonic Anhydrase Inhibition : Measure IC50_{50} via stopped-flow CO2_2 hydration assay (pH 7.4, 20°C). Compare with acetazolamide as a control .
  • Antimicrobial Screening : Use microdilution broth assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) due to sulfamoyl’s known membrane disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro positioning, sulfamoyl substitution) impact receptor binding affinity?

  • Methodological Answer : Perform SAR studies using:

  • Molecular Docking : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) to assess Cl and sulfamoyl group contributions to binding energy.
  • Free-Wilson Analysis : Synthesize analogs (e.g., 3,4-dichloro or methylsulfamoyl variants) and correlate substituent patterns with activity .

Q. What environmental fate and biodegradation pathways are predicted for this compound?

  • Methodological Answer : Follow OECD 307 guidelines:

  • Aqueous Hydrolysis : Incubate at pH 4, 7, 9 (25°C) for 30 days; monitor degradation via LC-MS.
  • Soil Metabolism : Use 14C^{14}C-labeled compound in loamy soil (20% moisture) to track mineralization to CO2_2 and bound residues .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSPs):

  • Calculate δd_d, δp_p, δh_h for the compound using group contribution methods.
  • Validate experimentally via turbidimetric titration (e.g., THF/water mixtures) to identify optimal co-solvents .

Q. What strategies mitigate metabolic instability in vivo for this sulfonamide derivative?

  • Methodological Answer : Conduct hepatic microsome assays (human/rat):

  • Phase I Metabolism : Identify oxidation hotspots (e.g., ethyl linker) via LC-HRMS.
  • Prodrug Design : Replace labile groups (e.g., ethyl linker → cyclopropyl) to reduce CYP3A4-mediated clearance .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assays with:

  • Cell Panel Diversity : Test in ≥3 cell lines (e.g., HepG2, MCF-7, HEK293) with matched passage numbers.
  • ROS Scavengers : Co-treat with N-acetylcysteine to isolate oxidative stress-mediated vs. target-specific toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
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2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

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